

# Health and Safety Profile of (Hydroxymethyl)ferrocene: A Technical Guide

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## Compound of Interest

Compound Name: Ferrocene, (hydroxymethyl)-(9CI)

Cat. No.: B8798815

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## Introduction

(Hydroxymethyl)ferrocene, an organometallic compound featuring a ferrocene core with a hydroxymethyl substituent, is a subject of increasing interest in medicinal chemistry and materials science. Its unique redox properties, stemming from the iron center, and the potential for derivatization make it a versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of anticancer drug development. This guide provides a comprehensive overview of the available health and safety information for (hydroxymethyl)ferrocene, intended to inform researchers and professionals on its safe handling, potential hazards, and biological effects. While specific toxicological data for (hydroxymethyl)ferrocene is limited, this guide consolidates existing information and draws relevant comparisons with the broader class of ferrocene derivatives.

## Hazard Identification and Classification

(Hydroxymethyl)ferrocene is classified as harmful if swallowed and causes skin, eye, and respiratory tract irritation.[\[1\]](#)[\[2\]](#)

GHS Hazard Statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

#### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Toxicological Data

Quantitative toxicological data for (hydroxymethyl)ferrocene is not extensively available. Most Safety Data Sheets (SDS) report that LD50 (oral, dermal) and LC50 (inhalation) values have not been determined. However, some data on the parent compound, ferrocene, and the cytotoxicity of (hydroxymethyl)ferrocene in a specific bioassay are available.

Parameter	Species	Route	Value	Reference Compound
LC50	Brine Shrimp (Artemia salina)	-	9.12 µg/mL	(Hydroxymethyl)ferrocene
LD50	Rat	Oral	1320 mg/kg	Ferrocene
LD50	Mouse	Oral	832 mg/kg	Ferrocene

Note: The LC50 value for (hydroxymethyl)ferrocene was determined in a brine shrimp lethality bioassay, a preliminary screen for cytotoxicity. The LD50 values provided are for the parent compound, ferrocene, and should be considered as indicative rather than directly applicable to (hydroxymethyl)ferrocene.

## First Aid Measures

Exposure Route	First Aid Measures
Inhalation	Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact	Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention.
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Ingestion	Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.

## Handling, Storage, and Personal Protective Equipment

**Handling:** Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.

**Storage:** Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

**Personal Protective Equipment (PPE):**

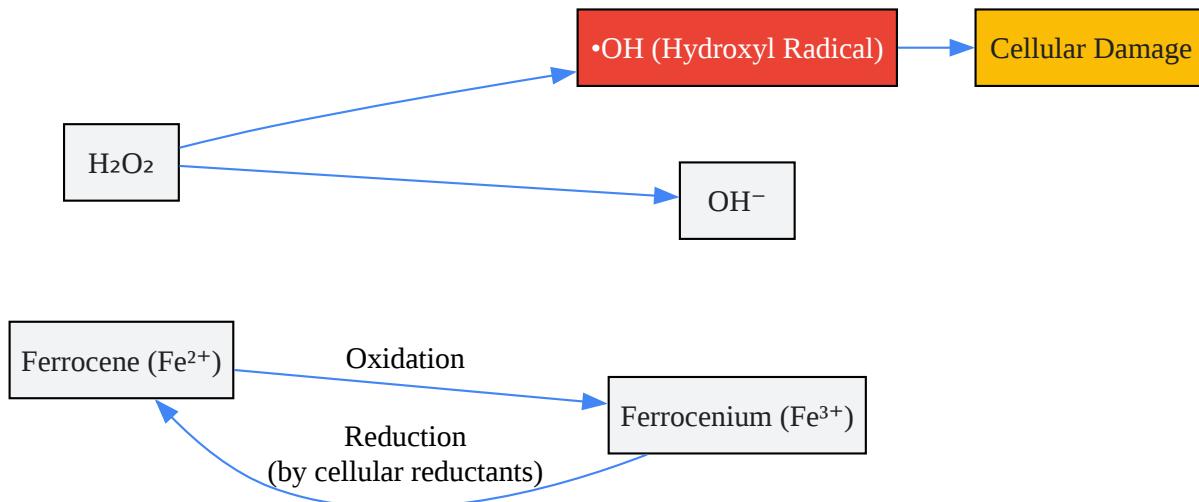
PPE	Specifications
Eye/Face Protection	Wear safety glasses with side-shields conforming to EN166.
Skin Protection	Wear protective gloves.
Respiratory Protection	Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Body Protection	Wear protective clothing.

## Biological Activity and Mechanism of Action

The biological activity of ferrocene derivatives, including (hydroxymethyl)ferrocene, is a subject of intense research, particularly in the context of anticancer drug discovery. The prevailing hypothesis for the cytotoxic effects of many ferrocene compounds is their ability to participate in Fenton-like reactions within the cellular environment.

## Reactive Oxygen Species (ROS) Generation

The iron(II) center in ferrocene can be oxidized to iron(III) (ferrocenium), a process that can catalyze the decomposition of endogenous hydrogen peroxide ( $H_2O_2$ ) to produce highly reactive hydroxyl radicals ( $\cdot OH$ ).<sup>[3][4][5]</sup> These radicals can induce significant oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, ultimately triggering cell death.

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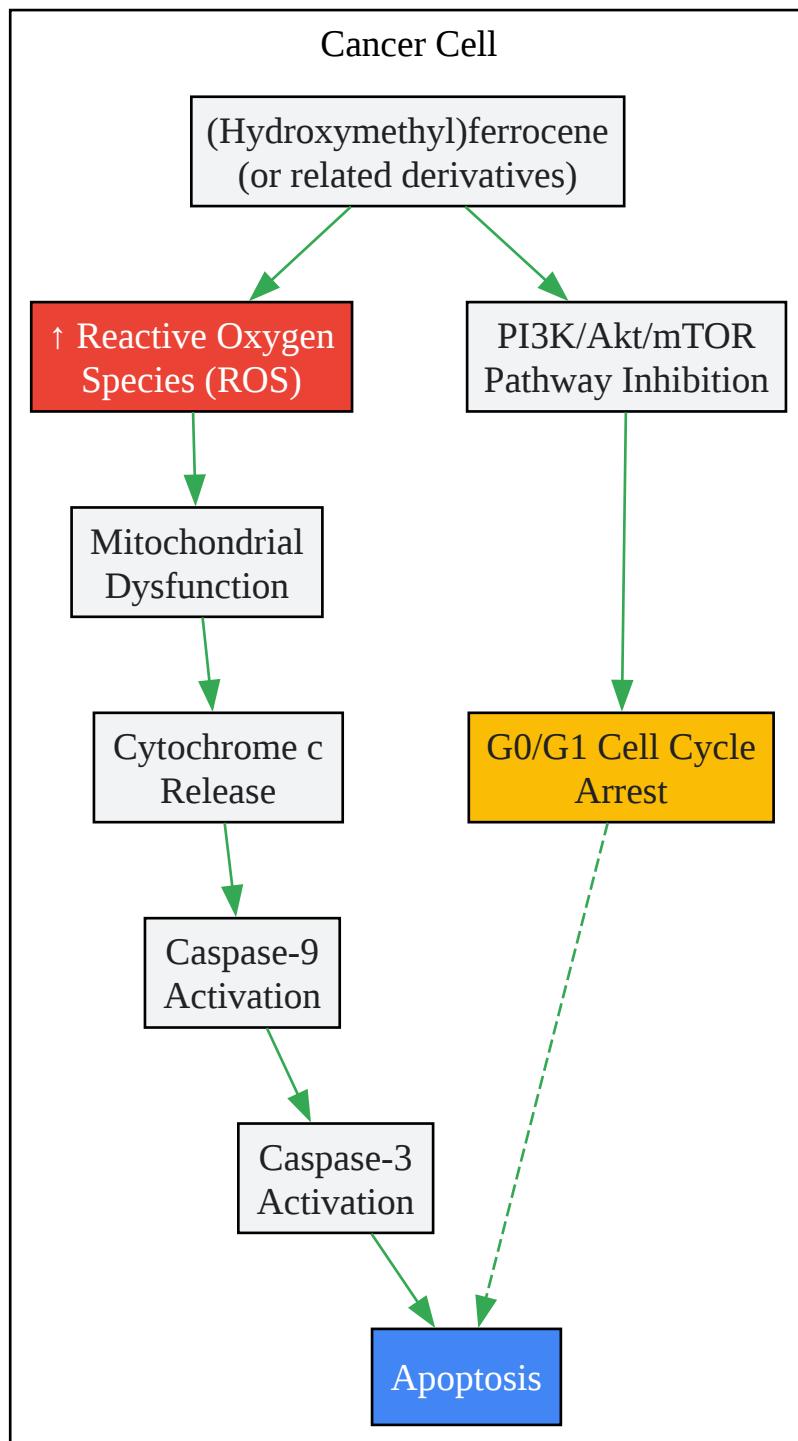
Fenton-like reaction catalyzed by the ferrocene/ferrocenium redox couple.

## Apoptosis Induction and Signaling Pathways

Studies on various ferrocene derivatives have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells.<sup>[1][6][7]</sup> While the specific pathways for (hydroxymethyl)ferrocene have not been elucidated, research on structurally related compounds suggests the involvement of the intrinsic (mitochondrial) apoptosis pathway. This is often characterized by:

- Increased production of reactive oxygen species (ROS).<sup>[1][6]</sup>
- Disruption of the mitochondrial membrane potential.
- Release of cytochrome c from the mitochondria into the cytosol.
- Activation of caspase cascades (e.g., caspase-9 and caspase-3).<sup>[1]</sup>
- Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax).<sup>[1]</sup>

Furthermore, some ferrocene derivatives have been shown to induce cell cycle arrest, often at the G0/G1 phase, and modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[1][2]



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Proposed mechanism of apoptosis induction by ferrocene derivatives.

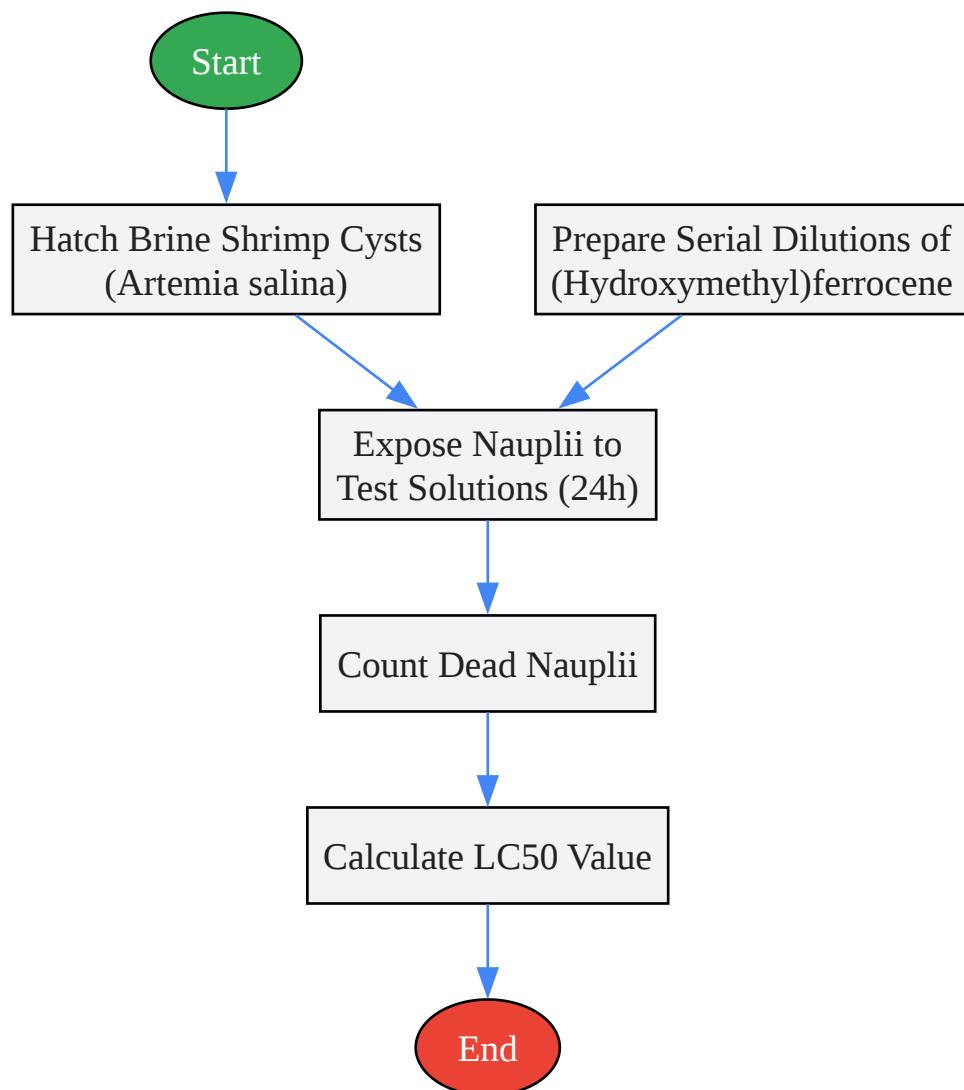
## Experimental Protocols

### Brine Shrimp Lethality Assay (General Protocol)

This bioassay is a preliminary method to assess the cytotoxicity of a compound.

Methodology:

- Hatching of Brine Shrimp Cysts: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.
- Preparation of Test Solutions: (Hydroxymethyl)ferrocene is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with artificial seawater to obtain a range of concentrations.
- Exposure: A specific number of brine shrimp nauplii (larvae), typically 10-15, are introduced into vials containing the test solutions. A control group with the solvent and a blank with only seawater are also prepared.
- Incubation and Observation: The vials are kept under illumination for 24 hours.
- Data Collection: The number of dead nauplii in each vial is counted.
- LC50 Calculation: The concentration of the compound that causes 50% mortality of the brine shrimp (LC50) is determined using statistical analysis (e.g., probit analysis).



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Workflow for the Brine Shrimp Lethality Assay.

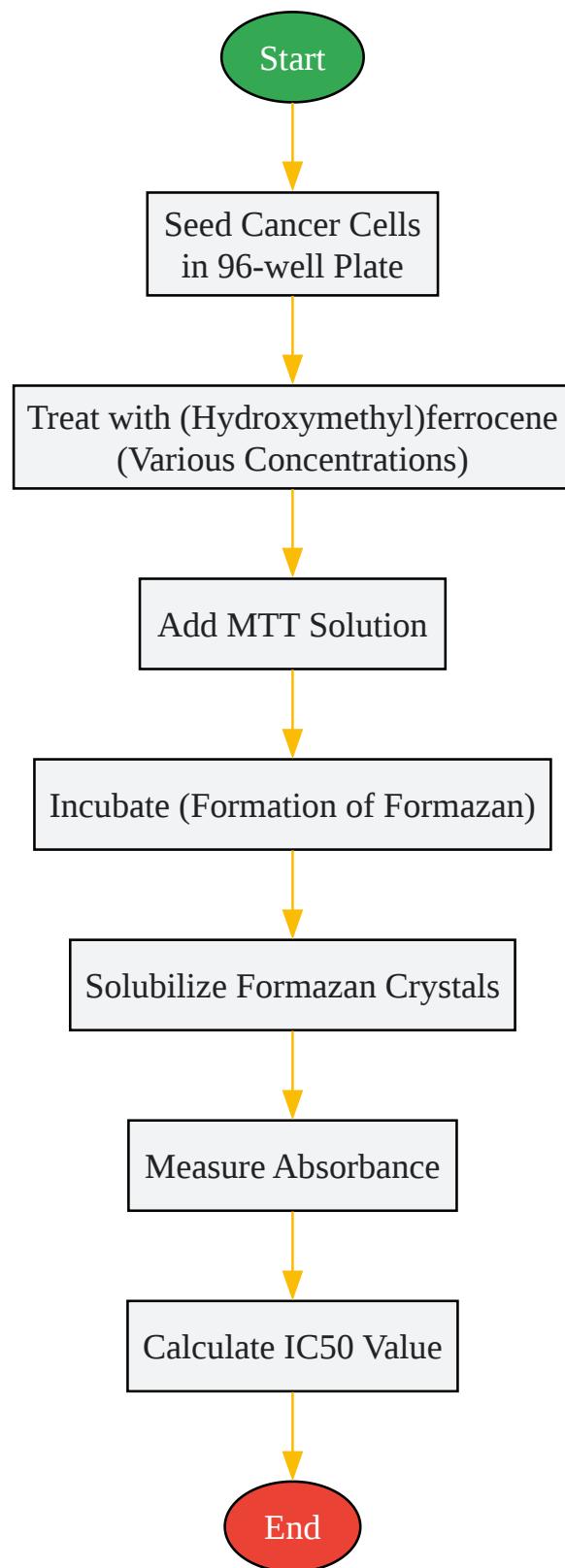
## MTT Assay for In Vitro Cytotoxicity (General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Methodology:

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

- Compound Treatment: The cells are treated with various concentrations of (hydroxymethyl)ferrocene (typically dissolved in DMSO and diluted in cell culture medium) for a defined period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) only.
- MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
- IC<sub>50</sub> Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The concentration of the compound that inhibits 50% of cell growth (IC<sub>50</sub>) is then determined.



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Workflow for the MTT Cytotoxicity Assay.

## Conclusion

(Hydroxymethyl)ferrocene is a compound with significant potential in research and development, particularly in the field of medicinal chemistry. While it presents moderate acute hazards, requiring careful handling and appropriate personal protective equipment, its biological activity is of considerable interest. The proposed mechanism of action, involving the generation of reactive oxygen species and induction of apoptosis, is consistent with that of other bioactive ferrocene derivatives. However, it is crucial to acknowledge the current lack of comprehensive, specific toxicological data for (hydroxymethyl)ferrocene. Further in-depth studies are necessary to fully characterize its safety profile and to elucidate the precise molecular mechanisms underlying its biological effects. Researchers and drug development professionals should proceed with an informed understanding of the available data and exercise due caution in its handling and application.

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